molecular formula C25H27N5O3S B2469522 5-(4-PHENYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941267-00-1

5-(4-PHENYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2469522
CAS No.: 941267-00-1
M. Wt: 477.58
InChI Key: UFXLWLZGYXQPRV-UHFFFAOYSA-N
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Description

5-(4-Phenylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenylpiperazinyl group at position 5 and a piperidine sulfonyl phenyl moiety at position 2. The carbonitrile group at position 4 enhances its electrophilic reactivity, making it a candidate for diverse pharmacological applications. Its structure combines piperazine and piperidine motifs, which are common in bioactive molecules due to their ability to modulate receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

5-(4-phenylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c26-19-23-25(29-17-15-28(16-18-29)21-7-3-1-4-8-21)33-24(27-23)20-9-11-22(12-10-20)34(31,32)30-13-5-2-6-14-30/h1,3-4,7-12H,2,5-6,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXLWLZGYXQPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-phenylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include phenylpiperazine, piperidine, and various sulfonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, using disc diffusion methods. The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit growth.

Bacterial Strain Activity Observed Reference
Staphylococcus aureusStrong inhibition
Escherichia coliModerate inhibition

Antiviral Activity

The compound has shown promising results against human papillomavirus (HPV). In a study focused on anti-HPV activity, it was reported that the compound demonstrated high efficacy against HPV type 11, suggesting its potential as an antiviral agent.

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of urease has also been noted, which may have implications in treating conditions related to urinary tract infections.

Case Studies

Several studies have documented the biological activity of similar compounds containing oxazole and piperazine moieties:

  • Study on Antimicrobial Activity : A related compound demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated that modifications to the piperazine ring could enhance antimicrobial efficacy.
    Compound Activity Type IC50 Value
    Compound AAntibacterial0.63 ± 0.001
    Compound BAntibacterial2.14 ± 0.003
  • Neuroprotective Effects : Research on oxazole derivatives indicated their potential as neuroprotective agents, possibly due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Mechanism of Action

The mechanism of action of 5-(4-phenylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : Fluorinated analogs (e.g., and ) exhibit increased lipophilicity and metabolic stability compared to the target compound, which may enhance blood-brain barrier penetration .
  • Sulfonyl vs.
  • Phenothiazine Derivatives: Compounds like those in demonstrate the pharmacological relevance of piperazine-containing heterocycles, though their phenothiazine cores differ significantly in mechanism .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are absent, inferences can be drawn from structural analogs:

  • Antimicrobial Potential: Carbonitrile derivatives in showed moderate activity against E. coli and S. aureus, suggesting the target compound may share similar properties .
  • CNS Activity : Piperazine-containing compounds (e.g., ) often target serotonin or dopamine receptors, implying possible CNS applications for the target molecule .
  • Solubility and LogP : The sulfonyl group may improve aqueous solubility compared to purely aromatic analogs, though molecular weight (~475 g/mol) could limit bioavailability .

Biological Activity

5-(4-Phenylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperazine ring, a piperidine sulfonamide moiety, and an oxazole core. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Research indicates that compounds similar to 5-(4-Phenylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile exhibit multiple mechanisms of action:

  • Receptor Antagonism : The compound has been studied for its antagonistic effects on adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases and cancer therapy .
  • Enzyme Inhibition : It demonstrates significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states .
  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis, indicating potential for use in treating bacterial infections .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of related compounds. For instance:

  • Activity Against Bacteria : Compounds similar to the target compound have shown effectiveness against various bacterial strains, with IC50 values indicating moderate activity levels .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies:

  • Acetylcholinesterase Inhibition : The compound has shown promising results as an AChE inhibitor, which is beneficial for conditions like Alzheimer's disease.
Compound IDIC50 (µM)
7l2.14 ± 0.003
7m0.63 ± 0.001

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

  • Neuroprotective Effects : Compounds containing the piperazine moiety have been linked to neuroprotective properties, suggesting their potential in treating neurodegenerative disorders .

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